An In-depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-methylpiperidin-3-one is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its piperidine core, substituted with a benzyl group at the nitrogen and a methyl group at the 4-position, provides a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Benzyl-4-methylpiperidin-3-one, tailored for professionals in the fields of chemical research and drug development.
Chemical Properties and Structure
1-Benzyl-4-methylpiperidin-3-one is a white to off-white crystalline powder.[1] It is generally soluble in organic solvents but exhibits limited solubility in water.[1]
Table 1: Chemical Identifiers and Properties of 1-Benzyl-4-methylpiperidin-3-one
| Property | Value | Reference |
| CAS Number | 32018-96-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO | [3] |
| Molecular Weight | 203.28 g/mol | [3] |
| IUPAC Name | 1-benzyl-4-methylpiperidin-3-one | [2] |
| SMILES | CC1CCN(CC1=O)CC2=CC=CC=C2 | [2][3] |
| InChI | InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | [2] |
| InChIKey | BSBVJNUGGBQEPO-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
| Predicted pKa | 6.13 ± 0.40 | [1] |
| Storage | Store in a freezer under -20°C, sealed in a dry environment. | [1] |
Note: Experimental values for melting and boiling points are not consistently reported in publicly available literature.
Molecular Structure
The structure of 1-Benzyl-4-methylpiperidin-3-one consists of a central piperidin-3-one ring. A benzyl group is attached to the nitrogen atom at position 1, and a methyl group is at position 4. The presence of a carbonyl group at position 3 and a chiral center at position 4 are key features for its reactivity and use in stereoselective synthesis.
Caption: 2D structure of 1-Benzyl-4-methylpiperidin-3-one.
Experimental Protocols
Synthesis via Dieckmann Condensation
Reaction Scheme:
Caption: Plausible synthesis pathway for 1-Benzyl-4-methylpiperidin-3-one.
Step 1: Preparation of the Diester Precursor
The synthesis would commence with the preparation of N-benzyl-N-(2-methoxycarbonylethyl)-β-alanine methyl ester. This can be achieved through the Michael addition of benzylamine to two equivalents of methyl acrylate.
Step 2: Intramolecular Dieckmann Condensation
The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide or sodium hydride, in an inert solvent like toluene.[6] This reaction forms the cyclic β-keto ester.
Step 3: Hydrolysis and Decarboxylation
The intermediate β-keto ester is subsequently hydrolyzed and decarboxylated, typically by heating with aqueous acid, to yield 1-Benzyl-4-methylpiperidin-3-one.
Experimental Details (Adapted from a similar synthesis[6]):
-
Cyclization: To a dry three-necked flask equipped with a stirrer and reflux condenser, add anhydrous toluene and a sodium alkoxide base. Heat the mixture to reflux.
-
Slowly add a solution of the diester precursor in anhydrous toluene to the refluxing mixture.
-
Continue to reflux for several hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture to room temperature and quench with a dilute acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Data
While specific, high-resolution spectra for 1-Benzyl-4-methylpiperidin-3-one are not widely published, typical spectroscopic features can be predicted based on its structure. Commercial suppliers often indicate the availability of NMR, HPLC, and LC-MS data upon request.[8][9]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzylic Protons (-CH₂-Ph): A singlet at approximately δ 3.6 ppm.
-
Piperidine Ring Protons: A series of multiplets in the upfield region (δ 2.0-3.0 ppm). The proton at C4 would be a multiplet coupled to the adjacent methylene protons and the methyl group.
-
Methyl Protons (-CH₃): A doublet at approximately δ 1.0-1.2 ppm, coupled to the proton at C4.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm.
-
Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm.
-
Benzylic Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.
-
Piperidine Ring Carbons: Signals in the range of δ 30-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 203. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a prominent peak at m/z 112, or cleavage of the piperidine ring.
Reactivity and Applications
1-Benzyl-4-methylpiperidin-3-one is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The ketone functionality allows for a variety of chemical transformations:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group to introduce a new stereocenter.
-
Reductive Amination: Reaction with an amine under reducing conditions can be used to introduce a substituted amino group at the 3-position.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
Its utility as a building block is highlighted by its role as a precursor in the synthesis of compounds with potential analgesic and anti-inflammatory properties.[1]
Conclusion
1-Benzyl-4-methylpiperidin-3-one is a foundational building block in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its chemical and structural properties, along with insights into its synthesis and reactivity. For researchers and drug development professionals, a thorough understanding of this intermediate is crucial for the design and execution of synthetic strategies targeting novel and effective therapeutic agents. Further research into its specific reaction conditions and the exploration of its utility in diverse synthetic pathways will continue to be of significant interest to the scientific community.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 8. 32018-96-5 Cas No. | 1-Benzyl-4-methylpiperidin-3-one | Apollo [store.apolloscientific.co.uk]
- 9. 32018-96-5|1-Benzyl-4-methylpiperidin-3-one|BLD Pharm [bldpharm.com]
